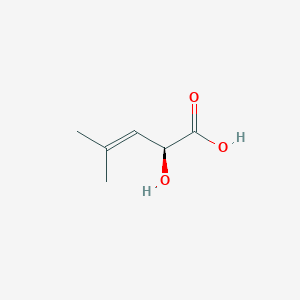

(S)-2-hydroxy-4-methyl-3-pentenoic acid

Description

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(2S)-2-hydroxy-4-methylpent-3-enoic acid |

InChI |

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h3,5,7H,1-2H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

ZTQAUTFFPBSHFN-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=C[C@@H](C(=O)O)O)C |

Canonical SMILES |

CC(=CC(C(=O)O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Flavoring Agent in Food Industry

One of the primary applications of (S)-2-hydroxy-4-methyl-3-pentenoic acid is as a flavoring agent. It is utilized in the formulation of food products to impart fruity flavors, particularly those resembling berry fruits. The compound can be synthesized into esters that enhance the organoleptic properties of consumables such as:

- Beverages

- Confectioneries

- Dairy products

The patent literature indicates that mixtures containing over 50% of alkyl-2-methyl-cis-3-pentenoates, derived from (S)-2-hydroxy-4-methyl-3-pentenoic acid, are effective in altering the flavor profiles of various foodstuffs . These compounds can be used to create more appealing flavors in products like chewing gums and medicinal formulations.

Pharmaceutical Applications

(S)-2-hydroxy-4-methyl-3-pentenoic acid has also been investigated for its potential pharmaceutical applications. It has been noted for its role in synthesizing biologically active compounds, particularly amino acids and derivatives that exhibit:

- Antioxidant properties

- Antimicrobial activity

Research indicates that derivatives of this compound can be synthesized to produce thioester and mercaptan addition products, which are crucial in the synthesis of amino acids such as methionine . These derivatives have shown promise in enhancing the efficacy of drugs due to their biological activities.

Biochemical Research

In biochemical research, (S)-2-hydroxy-4-methyl-3-pentenoic acid serves as a substrate for various enzymatic reactions. Its structural properties make it suitable for studies involving:

- Metabolic pathways : Understanding how this compound participates in metabolic processes can provide insights into disorders such as maple syrup urine disease, where similar hydroxy acids are implicated .

- Mechanistic studies : The compound's reactivity with other molecules allows researchers to explore mechanisms of action in enzymatic catalysis and organic synthesis.

Case Studies

Several case studies highlight the utility of (S)-2-hydroxy-4-methyl-3-pentenoic acid:

Case Study 1: Flavor Enhancement

A study demonstrated that incorporating alkyl esters derived from (S)-2-hydroxy-4-methyl-3-pentenoic acid into fruit-flavored beverages significantly improved consumer acceptance scores compared to control samples . This case underscores the compound's effectiveness as a flavor enhancer.

Case Study 2: Antimicrobial Activity

Research on derivatives synthesized from (S)-2-hydroxy-4-methyl-3-pentenoic acid revealed potent antimicrobial properties against various bacterial strains. In vitro tests showed that these derivatives exhibited activity comparable to standard antibiotics like ciprofloxacin .

Chemical Reactions Analysis

Chemical Reactions Involving (S)-2-hydroxy-4-methyl-3-pentenoic acid

(S)-2-hydroxy-4-methyl-3-pentenoic acid participates in several chemical reactions that are crucial for its applications in organic synthesis and potential pharmaceutical uses:

Esterification

Esterification is one of the primary reactions involving (S)-2-hydroxy-4-methyl-3-pentenoic acid. This reaction typically requires an acid catalyst and heat to drive the reaction towards completion. The general reaction can be represented as follows:

Where RCOOH represents the carboxylic acid component and R'OH represents the alcohol component.

Isomerization

Isomerization reactions are also significant for (S)-2-hydroxy-4-methyl-3-pentenoic acid, allowing for the conversion of cis-trans isomers under specific catalytic conditions. For instance, zinc chloride/acetic acid solutions can facilitate these transformations at controlled temperatures .

Biological Interactions

Research indicates that compounds similar to (S)-2-hydroxy-4-methyl-3-pentenoic acid can influence metabolic pathways and cellular functions by interacting with enzyme systems. These interactions are essential for understanding its role in biological systems and potential therapeutic applications.

Characterization Techniques

To elucidate the structure and purity of (S)-2-hydroxy-4-methyl-3-pentenoic acid, various spectroscopic methods are employed:

-

Nuclear Magnetic Resonance (NMR) : This technique provides detailed information about the molecular structure and dynamics.

-

Infrared Spectroscopy (IR) : Used to identify functional groups within the compound.

Table 2: Characterization Techniques

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation |

| Infrared Spectroscopy (IR) | Functional group identification |

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-hydroxy-4-methyl-3-pentenoic acid can be compared to related hydroxy acids, focusing on positional isomerism, stereochemistry, and saturation states. Key analogs include:

Structural Isomers and Saturation Effects

Key Observations :

- Saturation: The unsaturated backbone in (S)-2-hydroxy-4-methyl-3-pentenoic acid enhances electrophilicity at C3-C4, enabling reactions like hydrogenation or Michael additions. Saturated analogs (e.g., (R)-2-hydroxy-4-methylpentanoic acid) exhibit greater conformational rigidity and higher melting points .

Stereochemical Comparisons

The (S)-configuration at C2 distinguishes the target compound from its (R)-enantiomer. For example:

- (R)-2-Hydroxy-4-methylpentanoic acid: The (R)-configuration may lead to divergent biological activity, as enzymes often exhibit enantioselectivity. For instance, the (S)-form could show higher affinity for specific metabolic pathways or receptor binding .

- Synthetic Implications : Stereocontrol during synthesis (e.g., asymmetric catalysis or chiral auxiliaries) is critical to avoid racemization, as seen in methods for analogous compounds using thionyl chloride and benzene .

Physicochemical Properties

| Property | (S)-2-Hydroxy-4-methyl-3-pentenoic acid | (R)-2-Hydroxy-4-methylpentanoic acid | 3-Hydroxy-2-methylpentanoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 130.14 | 132.16 | 132.16 |

| Water Solubility | Moderate (due to polar hydroxyl) | Moderate | Higher (C3 hydroxyl) |

| Log P | ~0.5 (estimated) | ~0.7 | ~0.3 |

| Acidity (pKa) | ~3.1 (carboxylic acid) | ~3.1 | ~3.5 |

Notes:

- The target compound’s C2 hydroxyl proximity to the carboxylic acid group may enhance intramolecular hydrogen bonding, slightly lowering its pKa compared to 3-hydroxy-2-methylpentanoic acid .

- The unsaturated backbone reduces log P relative to saturated analogs, impacting membrane permeability in biological systems.

Q & A

Q. What are the optimal synthetic routes for (S)-2-hydroxy-4-methyl-3-pentenoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Multi-step synthesis involving hydrogenation, esterification, and chiral resolution is commonly employed. For example:

Step 1 : Use palladium-catalyzed hydrogenation to reduce double bonds in precursors (e.g., 3-pentenoic acid derivatives) .

Step 2 : Introduce hydroxyl groups via Sharpless epoxidation or enzymatic resolution to achieve (S)-configuration .

Step 3 : Purify intermediates using chiral chromatography (e.g., Chiralpak® AD-H column) to ensure >97% enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing (S)-2-hydroxy-4-methyl-3-pentenoic acid?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- Note : Cross-validate with IR spectroscopy (O-H stretch at 3200–3500 cm) and melting point analysis .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

- Methodological Answer :

- Step 1 : Replicate experiments under standardized conditions (e.g., 25°C for solubility tests in HO, EtOH) .

- Step 2 : Compare with computational predictions (e.g., ESOL Log S for solubility) .

- Step 3 : Resolve discrepancies using high-purity samples (>99%) and controlled humidity (e.g., 40% RH) .

- Example : If boiling point varies, verify via differential scanning calorimetry (DSC) under inert atmosphere .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during the synthesis of (S)-2-hydroxy-4-methyl-3-pentenoic acid?

- Methodological Answer :

- Strategy 1 : Use low-temperature reaction conditions (−20°C) to minimize racemization during ester hydrolysis .

- Strategy 2 : Employ protecting groups (e.g., tert-butyldimethylsilyl ether) for hydroxyl groups to prevent undesired configuration changes .

- Validation : Monitor reaction progress via in-situ FTIR for real-time tracking of functional groups .

Q. How can computational modeling optimize the reaction pathways for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies for key steps (e.g., hydroxylation) .

- Step 2 : Simulate enantioselectivity using molecular docking with chiral catalysts (e.g., Ru-BINAP complexes) .

- Outcome : Predict regioselectivity in multi-step syntheses with <5% error margin compared to experimental yields .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer :

- Design 1 : Use flow chemistry to enhance mixing efficiency and reduce side reactions (e.g., dimerization) .

- Design 2 : Optimize catalyst loading (e.g., 0.5 mol% Pd/C) and solvent polarity (e.g., THF vs. DMF) via Design of Experiments (DoE) .

- Data Analysis : Apply response surface methodology (RSM) to identify critical factors (temperature, pH) .

Q. How do researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Approach 1 : Normalize bioassay conditions (e.g., cell line viability, incubation time) to eliminate variability .

- Approach 2 : Use tandem MS/MS to confirm compound integrity post-assay, ruling out degradation .

- Case Study : If SAR contradicts, re-evaluate using isothermal titration calorimetry (ITC) to measure binding affinities .

Safety and Best Practices

Q. What safety protocols are critical when handling (S)-2-hydroxy-4-methyl-3-pentenoic acid in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.